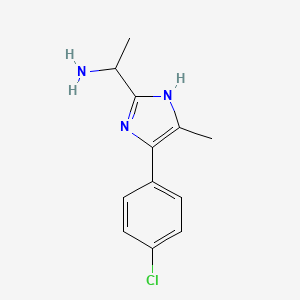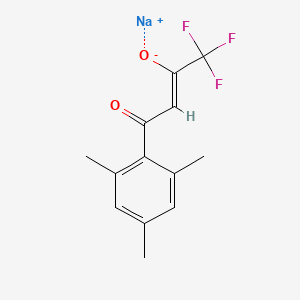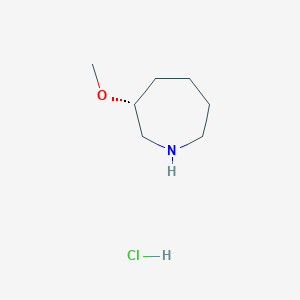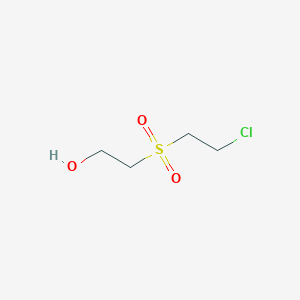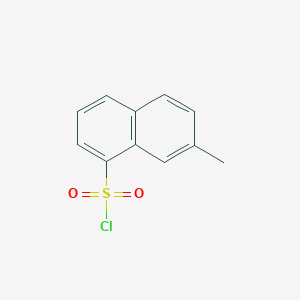
(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring, along with a dimethylpropan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2,2-dimethylpropan-1-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反応の分析
Types of Reactions
(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the hydrogenated compound.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its binding affinity and reactivity with target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
®-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine: The enantiomer of the compound with similar structural features but different stereochemistry.
1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine: The racemic mixture containing both (S) and ® enantiomers.
3-bromo-5-methylphenylamine: A simpler analog lacking the dimethylpropan-1-amine backbone.
Uniqueness
(S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with chiral environments. The presence of both bromine and methyl groups on the phenyl ring, along with the dimethylpropan-1-amine backbone, provides distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C12H18BrN |
|---|---|
分子量 |
256.18 g/mol |
IUPAC名 |
(1S)-1-(3-bromo-5-methylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H18BrN/c1-8-5-9(7-10(13)6-8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m1/s1 |
InChIキー |
WWXSFBZWNRKAHM-LLVKDONJSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)Br)[C@H](C(C)(C)C)N |
正規SMILES |
CC1=CC(=CC(=C1)Br)C(C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)
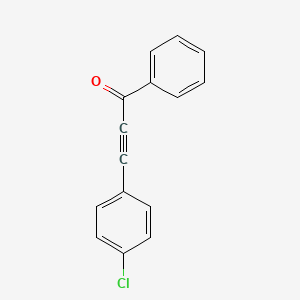
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)

